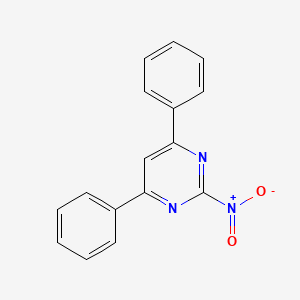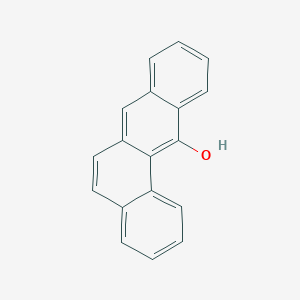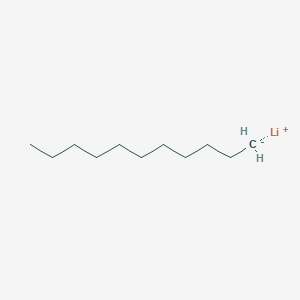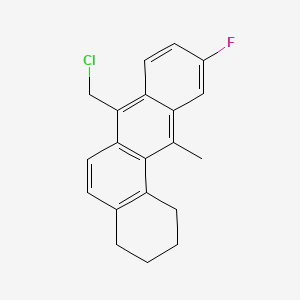![molecular formula C12H18OSi B14337252 4-[Dimethyl(phenyl)silyl]but-3-en-1-ol CAS No. 104080-51-5](/img/no-structure.png)
4-[Dimethyl(phenyl)silyl]but-3-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Dimethyl(phenyl)silyl]but-3-en-1-ol is an organosilicon compound that features a silyl group attached to a butenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(phenyl)silyl]but-3-en-1-ol typically involves the hydrosilylation of 4-penten-1-ol with dimethylphenylsilane. This reaction is catalyzed by a platinum-based catalyst, such as Karstedt’s catalyst, under mild conditions. The reaction proceeds via the addition of the silyl group across the double bond of the butenol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Dimethyl(phenyl)silyl]but-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The double bond can be reduced to form the corresponding saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products
Oxidation: Formation of 4-[Dimethyl(phenyl)silyl]but-3-enal or 4-[Dimethyl(phenyl)silyl]but-3-enoic acid.
Reduction: Formation of 4-[Dimethyl(phenyl)silyl]butan-1-ol.
Substitution: Formation of 4-[Dimethyl(phenyl)silyl]but-3-en-1-yl chloride or bromide.
Applications De Recherche Scientifique
4-[Dimethyl(phenyl)silyl]but-3-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to modify the solubility and stability of pharmaceutical compounds.
Medicine: Explored for its potential as a precursor in the synthesis of bioactive molecules.
Industry: Utilized in the production of silicone-based materials and coatings, providing enhanced properties such as flexibility and durability.
Mécanisme D'action
The mechanism of action of 4-[Dimethyl(phenyl)silyl]but-3-en-1-ol involves its ability to participate in various chemical reactions due to the presence of the silyl group and the hydroxyl group. The silyl group can stabilize reactive intermediates, facilitating reactions such as nucleophilic substitutions and additions. The hydroxyl group can act as a nucleophile or be converted into other functional groups, expanding the compound’s reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-[Dimethyl(phenyl)silyl]butan-1-ol: Lacks the double bond, resulting in different reactivity and applications.
4-[Trimethylsilyl]but-3-en-1-ol: Contains a trimethylsilyl group instead of a dimethyl(phenyl)silyl group, affecting its chemical properties and reactivity.
4-[Dimethyl(phenyl)silyl]but-3-yn-1-ol:
Uniqueness
4-[Dimethyl(phenyl)silyl]but-3-en-1-ol is unique due to the presence of both a silyl group and a double bond, which provides a combination of stability and reactivity. This makes it a versatile compound for various synthetic applications and research studies.
Propriétés
| 104080-51-5 | |
Formule moléculaire |
C12H18OSi |
Poids moléculaire |
206.36 g/mol |
Nom IUPAC |
4-[dimethyl(phenyl)silyl]but-3-en-1-ol |
InChI |
InChI=1S/C12H18OSi/c1-14(2,11-7-6-10-13)12-8-4-3-5-9-12/h3-5,7-9,11,13H,6,10H2,1-2H3 |
Clé InChI |
SURCJEHWQBKDFS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C=CCCO)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2,3-Dimethyl-5-germaspiro[4.4]nona-2,7-diene](/img/structure/B14337258.png)
